Reduced Molecular Weight and Enhanced Ligand Efficiency Potential
The C4-cyclopropylamino group in 6-chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine yields a molecular weight of 215.7 g/mol, substantially lower than the 257.8 g/mol of its N-cyclohexyl analog (6-chloro-N-cyclohexyl-2-(methylthio)pyrimidin-4-amine, CAS 841260-73-9) . In kinase inhibitor lead optimization, every 50 Da reduction in molecular weight correlates with improved ligand efficiency metrics and enhanced probability of achieving oral bioavailability [1]. This difference of 42.1 Da represents a 16.3% reduction in molecular weight, positioning the cyclopropyl analog more favorably for fragment-based and lead optimization campaigns where molecular property thresholds (e.g., MW < 500 for Lipinski compliance) are critical.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 215.7 g/mol (C8H10ClN3S) |
| Comparator Or Baseline | 6-Chloro-N-cyclohexyl-2-(methylthio)pyrimidin-4-amine: 257.8 g/mol (C11H16ClN3S) |
| Quantified Difference | 42.1 g/mol lower (16.3% reduction) |
| Conditions | Calculated from molecular formula; standard atomic weights |
Why This Matters
Lower molecular weight enhances ligand efficiency and improves the probability of achieving drug-like physicochemical properties in downstream optimization, a key procurement consideration for medicinal chemistry groups.
- [1] Hopkins, A. L., et al. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121. View Source
